Validated HIF-1 Inhibitory Scaffold: Class-Level Potency and Target Engagement Rationale
The compound's 1-ethylpyrazole-3-carboxamide core is the pharmacophore of a chemically validated series of HIF-1 inhibitors. In a luciferase reporter gene assay, the lead compounds CLB-016 and 11Ae inhibited HIF-1-driven transcription with IC50 values of 19.1 μM and 8.1 μM, respectively, and also suppressed downstream CAIX expression and cell migration in HT1080 sarcoma cells [1]. While the specific activity of the target compound has not been published, these data establish a strong class-level precedent for HIF-1 pathway modulation that is absent from alternative scaffolds like simple benzodioxole carboxamides.
| Evidence Dimension | HIF-1-driven luciferase reporter activity (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred from core scaffold. |
| Comparator Or Baseline | CLB-016: IC50 = 19.1 μM; Compound 11Ae: IC50 = 8.1 μM (both from the same 1-ethylpyrazole-3-carboxamide series). |
| Quantified Difference | N/A; class-level inference. The scaffold has demonstrated tractable SAR, with a >2-fold potency improvement achieved through optimization. |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in HT1080 cells. |
Why This Matters
This provides a biologically plausible target hypothesis grounded in peer-reviewed data, which is essential for justifying compound procurement in a drug discovery context, especially when competing scaffolds lack any such target-class validation.
- [1] Yasuda, Y., Arakawa, T., Nawata, Y., Shimada, S., Oishi, S., Fujii, N., Nishimura, S., Hattori, A., & Kakeya, H. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. View Source
